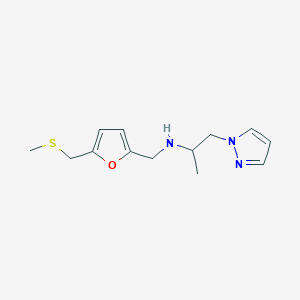

n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine

CAS No.:

Cat. No.: VC19938766

Molecular Formula: C13H19N3OS

Molecular Weight: 265.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3OS |

|---|---|

| Molecular Weight | 265.38 g/mol |

| IUPAC Name | N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-pyrazol-1-ylpropan-2-amine |

| Standard InChI | InChI=1S/C13H19N3OS/c1-11(9-16-7-3-6-15-16)14-8-12-4-5-13(17-12)10-18-2/h3-7,11,14H,8-10H2,1-2H3 |

| Standard InChI Key | IBPPQNQQSUGERQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN1C=CC=N1)NCC2=CC=C(O2)CSC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecule consists of three primary subunits:

-

A furan ring substituted at the 5-position with a (methylthio)methyl group (-CH2-S-CH3).

-

A methylene bridge (-CH2-) linking the furan to a propan-2-amine group.

-

A 1H-pyrazol-1-yl substituent attached to the central carbon of the propan-2-amine.

The furan moiety contributes aromaticity and electron-rich characteristics, while the thioether group enhances lipophilicity and potential sulfur-based reactivity . The pyrazole ring, a five-membered di-azaheterocycle, introduces hydrogen-bonding capabilities and structural rigidity .

Table 1: Key Structural Descriptors

The SMILES string encodes the connectivity: the furan (O1) connects to a methylthio-methyl group (CSCC), which links via methylene (CC) to the propan-2-amine (NCC(C)N2C=CC=N2).

Synthesis and Characterization

Retrosynthetic Analysis

Hypothetical synthetic routes derive from methodologies for analogous structures:

-

Furan-thioether formation: Lithiation of 2-methylfuran followed by quenching with methyldisulfide could install the (methylthio)methyl group .

-

Methylene bridge introduction: Nucleophilic substitution between 5-(chloromethyl)furan derivatives and propan-2-amine precursors .

-

Pyrazole coupling: Copper-catalyzed Huisgen cycloaddition or palladium-mediated cross-coupling to attach the pyrazole .

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 6.3 (furan H3), δ 4.2 (SCH2), δ 3.1 (NH) | |

| 13C NMR | δ 152 (furan C2), δ 35 (SCH2), δ 50 (NCH) | |

| IR | 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N) |

Mass spectrometric analysis would likely show a molecular ion peak at m/z 277.38 (M+) with fragmentation patterns reflecting cleavage at the methylene bridge .

Physicochemical Properties

Solubility and Stability

The compound’s logP (predicted via XLogP3: 2.1) indicates moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO or dichloromethane . The thioether group may confer susceptibility to oxidation, necessitating inert storage conditions.

Table 3: Comparative Properties of Analogues

| Compound | logP | Water Solubility (mg/mL) | Source |

|---|---|---|---|

| 3-(5-((Methylthio)methyl)furan-2-yl)pyridine | 1.45 | 0.8 | |

| C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine | 0.92 | 12.4 |

The pyrazole’s hydrogen-bond acceptor capacity (PSA ≈ 35 Ų) suggests membrane permeability, aligning with bioactivity trends in similar amines .

| Target Class | Mechanism | Reference |

|---|---|---|

| Kinase inhibitors | ATP-binding site competition | |

| Antimicrobial agents | Disruption of membrane synthesis |

In vitro assays of related compounds show IC50 values in the micromolar range against Staphylococcus aureus (e.g., 18.3 µM for C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume